![molecular formula C16H18O2S2 B14181779 Methyl 4-[(2-propyl-1,3-dithiolan-2-yl)ethynyl]benzoate CAS No. 920979-40-4](/img/structure/B14181779.png)
Methyl 4-[(2-propyl-1,3-dithiolan-2-yl)ethynyl]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-[(2-propyl-1,3-dithiolan-2-yl)ethynyl]benzoate is an organic compound that features a benzoate ester linked to a dithiolane ring via an ethynyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(2-propyl-1,3-dithiolan-2-yl)ethynyl]benzoate typically involves multiple steps. One common method includes the following steps:
Formation of the Dithiolane Ring: The dithiolane ring can be synthesized from a carbonyl compound using 1,3-propanedithiol in the presence of a Lewis acid catalyst.
Attachment of the Ethynyl Group: The ethynyl group can be introduced via a palladium-catalyzed coupling reaction.
Formation of the Benzoate Ester: The final step involves esterification of the benzoic acid derivative with methanol under acidic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and reduce costs. This could include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-[(2-propyl-1,3-dithiolan-2-yl)ethynyl]benzoate can undergo various types of chemical reactions, including:
Oxidation: The dithiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ethynyl group can be reduced to an alkene or alkane.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines and alcohols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alkenes and alkanes.
Substitution: Various substituted benzoate esters.
Aplicaciones Científicas De Investigación
Methyl 4-[(2-propyl-1,3-dithiolan-2-yl)ethynyl]benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Mecanismo De Acción
The mechanism of action of Methyl 4-[(2-propyl-1,3-dithiolan-2-yl)ethynyl]benzoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in cellular processes.
Pathways Involved: It may modulate signaling pathways related to cell growth and apoptosis.
Comparación Con Compuestos Similares
Propiedades
Número CAS |
920979-40-4 |
|---|---|
Fórmula molecular |
C16H18O2S2 |
Peso molecular |
306.4 g/mol |
Nombre IUPAC |
methyl 4-[2-(2-propyl-1,3-dithiolan-2-yl)ethynyl]benzoate |
InChI |
InChI=1S/C16H18O2S2/c1-3-9-16(19-11-12-20-16)10-8-13-4-6-14(7-5-13)15(17)18-2/h4-7H,3,9,11-12H2,1-2H3 |
Clave InChI |
OPUXOEPPQSXPBY-UHFFFAOYSA-N |
SMILES canónico |
CCCC1(SCCS1)C#CC2=CC=C(C=C2)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Cyclopenta[c]pyrrole-1-carboxylic acid, 2-[(2S)-2-[[(2S)-2-cyclohexyl-2-[[(phenylmethoxy)carbonyl]amino]acetyl]amino]-3,3-dimethyl-1-oxobutyl]octahydro-, 1,1-dimethylethyl ester, (1S,3aR,6aS)-](/img/structure/B14181696.png)
![3-(2-Methylpropyl)-2-phenyl-5H-imidazo[2,1-A]isoindole](/img/structure/B14181701.png)
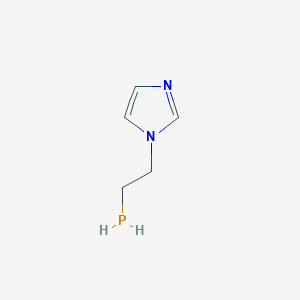
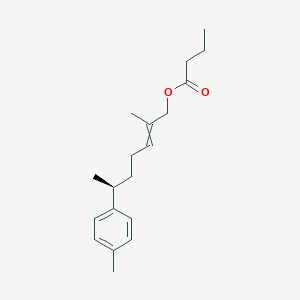
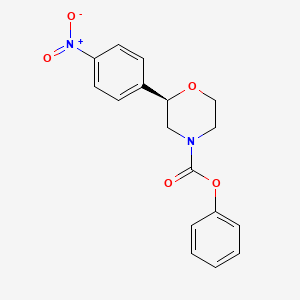
![9-[2-(4-Fluorophenyl)ethenyl]-9H-carbazole](/img/structure/B14181732.png)
![lithium;trimethyl-[2-(2H-pyrrol-2-id-1-ylmethoxy)ethyl]silane](/img/structure/B14181737.png)
![3-Methoxy-5-[(2-methylphenyl)methanesulfonyl]-1,2,4-thiadiazole](/img/structure/B14181741.png)
![N-(5-Methylpyridin-2-yl)-6-[(piperidin-4-yl)oxy]isoquinolin-3-amine](/img/structure/B14181744.png)
![N-[(2-Fluorophenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide](/img/structure/B14181748.png)
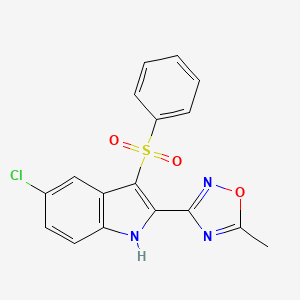
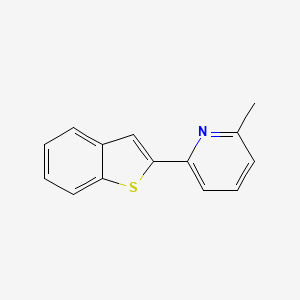

![2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-3-phenyloxirane-2-carboxamide](/img/structure/B14181775.png)
